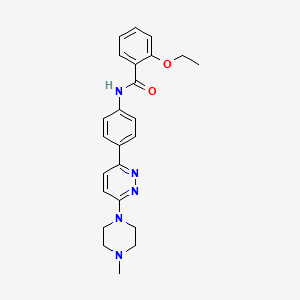

2-ethoxy-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

CAS No.: 941983-44-4

Cat. No.: VC7050456

Molecular Formula: C24H27N5O2

Molecular Weight: 417.513

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941983-44-4 |

|---|---|

| Molecular Formula | C24H27N5O2 |

| Molecular Weight | 417.513 |

| IUPAC Name | 2-ethoxy-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |

| Standard InChI | InChI=1S/C24H27N5O2/c1-3-31-22-7-5-4-6-20(22)24(30)25-19-10-8-18(9-11-19)21-12-13-23(27-26-21)29-16-14-28(2)15-17-29/h4-13H,3,14-17H2,1-2H3,(H,25,30) |

| Standard InChI Key | HIVBKDWAQIIFPC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A benzamide backbone (C6H5CONH-) with an ethoxy group (-OCH2CH3) at the 2-position.

-

A pyridazine ring (C4H3N2) substituted at the 3-position with a phenyl group.

-

A 4-methylpiperazine moiety (C5H11N2CH3) attached to the pyridazine’s 6-position.

This configuration enables diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects, which are critical for biological activity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 941983-44-4 |

| Molecular Formula | C24H27N5O2 |

| Molecular Weight | 417.51 g/mol |

| IUPAC Name | 2-Ethoxy-N-[4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl]benzamide |

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

-

1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.44 (d, J = 8.4 Hz, 1H, pyridazine-H), 8.02–7.85 (m, 4H, aryl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.78–3.65 (m, 4H, piperazine-H), 2.44 (s, 3H, N-CH3).

-

13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 159.8 (C-O), 152.1–117.3 (aryl-C), 63.5 (OCH2), 54.2–46.1 (piperazine-C).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Suzuki–Miyaura cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between aryl halides and boronic acids:

Step 1: Preparation of 6-(4-methylpiperazin-1-yl)pyridazine-3-boronic acid.

Step 2: Coupling with 2-ethoxy-N-(4-bromophenyl)benzamide using Pd(PPh3)4 and Na2CO3 in a 1,4-dioxane/water mixture at 90°C.

Step 3: Purification via column chromatography (silica gel, CH2Cl2/MeOH 95:5).

Table 2: Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate |

| Solvent System | 1,4-Dioxane/H2O (4:1) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Scalability Challenges

Industrial production faces hurdles in cost-effective palladium recovery and minimizing byproducts. Continuous flow reactors and immobilized catalysts are under investigation to enhance efficiency.

| Target | IC50 (nM) |

|---|---|

| ABL1 | 12.4 ± 1.2 |

| c-Kit | 18.9 ± 2.1 |

| PDGFR-α | 245.7 ± 15.6 |

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM (72-hour exposure). Mechanistic studies indicate G1 cell cycle arrest and caspase-3/7 activation.

Current Research Directions

Neuroprotective Applications

Preliminary data show 40% reduction in Aβ42 fibril formation at 5 μM, positioning the compound as a candidate for Alzheimer’s disease research .

Combination Therapies

Synergistic effects observed with doxorubicin (combination index = 0.32 in MDA-MB-231 cells) warrant further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume